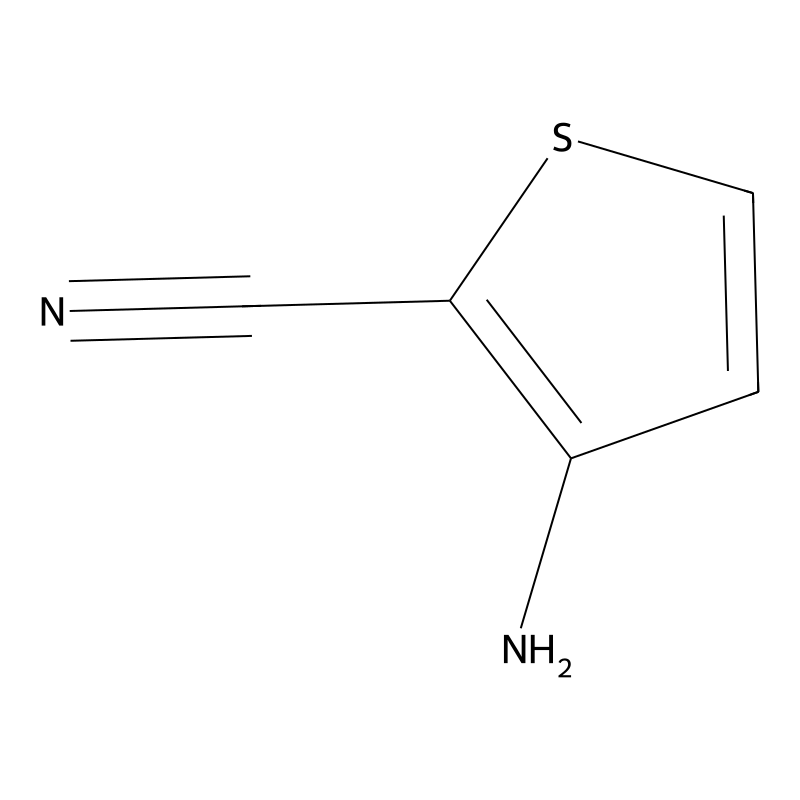

3-Aminothiophene-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives

Scientific Field: Organic Chemistry

Summary of Application: 2-aminothiophene-3-carbonitrile derivatives are synthesized using high-speed vibration milling. This method is environmentally friendly and cost-effective.

Methods of Application: The synthesis involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur.

Results or Outcomes: The reaction times have been considerably decreased and the product was purified by a short column chromatography.

Synthesis of Thiophene Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: Thiophene-based analogs are a potential class of biologically active compounds.

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates.

Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Pharmaceutical Applications of Methyl-3-Aminothiophene-2-Carboxylate

Scientific Field: Pharmaceutical Chemistry

Results or Outcomes: The outcomes of these applications are the production of a variety of pharmaceutical products with different therapeutic effects.

Corrosion Inhibitors

Scientific Field: Industrial Chemistry

Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors.

Results or Outcomes: The outcomes of these applications are the production of corrosion inhibitors which are used to protect metal surfaces.

Organic Semiconductors

Scientific Field: Material Science

Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors.

Results or Outcomes: The outcomes of these applications are the production of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Electronics

Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs).

Results or Outcomes: The outcomes of these applications are the production of OLEDs.

Antioxidant Assessment

Scientific Field: Biochemistry

Summary of Application: Thiophenic derivatives, including 2-Amino-3-Cyanothiophene, have been studied for their antioxidant activities.

Methods of Application: The antioxidant activities were investigated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and total ABTS (2,2’-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods.

Results or Outcomes: Compounds derived from 2-Amino-3-Cyanothiophene showed significant antioxidant activities, which can be beneficial in preventing various oxidative diseases.

Synthesis of Thiophenic Derivatives

Summary of Application: 3-Aminothiophene-2-carbonitrile can be used in the synthesis of various thiophenic derivatives.

Methods of Application: The synthesis involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Results or Outcomes: The outcomes of these applications are the production of a variety of thiophenic derivatives.

Green Methodologies for Synthesis

Scientific Field: Green Chemistry

Summary of Application: 3-Aminothiophene-2-carbonitrile can be synthesized using green methodologies.

Results or Outcomes: The outcomes of these applications are the production of 3-Aminothiophene-2-carbonitrile using environmentally friendly methods.

3-Aminothiophene-2-carbonitrile is a heterocyclic organic compound characterized by the presence of an amino group, a thiophene ring, and a carbonitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 124.16 g/mol. The compound exists in a planar conformation due to the conjugation between the thiophene ring, the amino group, and the carbonitrile group, which influences its physicochemical properties and biological activities .

- There is no current research available on the mechanism of action of 3-ATC.

- No safety information is currently available for 3-ATC. As with any unknown compound, it should be handled with appropriate caution in a laboratory setting by trained personnel.

- Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.

- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and ConditionsReaction Type Reagents Used Major Products Formed Oxidation Hydrogen peroxide, peracids Sulfoxides, sulfones Reduction Lithium aluminum hydride Amines, other functional groups Substitution Alkyl halides, acyl chlorides Substituted thiophene derivatives

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines, other functional groups |

| Substitution | Alkyl halides, acyl chlorides | Substituted thiophene derivatives |

3-Aminothiophene-2-carbonitrile exhibits significant biological activity. It has been identified as a potential inhibitor of hpk1 (a histidine kinase involved in cell signaling), impacting pathways related to cell proliferation, differentiation, and survival. Some derivatives of this compound have shown antifungal activity and antiproliferative effects against cancer cell lines . The compound's interaction with cytochrome P450 enzymes suggests its role in metabolic processes as well.

The synthesis of 3-Aminothiophene-2-carbonitrile can be achieved through several methods:

- Gewald Reaction: This is the most common method, involving the condensation of an α-methylene carbonyl compound with elemental sulfur and a cyanoacetic acid derivative in the presence of a base catalyst.

- Conjugate Addition and Annelation: This method utilizes mercaptoacetonitrile and substituted acetylenic nitriles.

- High-Speed Vibration Milling: A solvent-free approach that allows for efficient synthesis under vibration milling conditions .

3-Aminothiophene-2-carbonitrile serves as a valuable building block in organic synthesis due to its reactive functional groups. It is used in:

- The development of pharmaceuticals targeting various diseases.

- The synthesis of complex heterocyclic compounds, such as thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines .

Studies have shown that 3-Aminothiophene-2-carbonitrile interacts with various biological targets. It has been noted for its potential effects on cell signaling pathways through hpk1 inhibition. Additionally, its derivatives have been explored for their antifungal properties and effects on cancer cell lines . Further research is necessary to elucidate the precise mechanisms of action for different derivatives.

Several compounds share structural similarities with 3-Aminothiophene-2-carbonitrile. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carbonitrile | 0.80 | Methyl substitution enhances lipophilicity |

| 2-Amino-4-hydroxythiophene-3-carbonitrile | 0.73 | Hydroxyl group may enhance hydrogen bonding |

| 5-Amino-3-methylthiophene-2,4-dicarbonitrile | 0.69 | Dicarbonitrile structure increases reactivity |

| 2-Aminothiophene-3-carboxamide | 0.60 | Carboxamide functionality may alter biological activity |

These compounds exhibit variations in their reactivity and biological activities due to differences in their functional groups and structural configurations. The unique combination of an amino group and a carbonitrile group in 3-Aminothiophene-2-carbonitrile makes it particularly versatile for synthetic applications and biological interactions .